ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-methylphenyl group at position 1, a 3-bromobenzamido substituent at position 4, and an ethoxycarbonyl group at position 2. The 6-oxo-1,6-dihydropyridazine core provides a planar structure conducive to π-π interactions, while the 3-bromobenzamido group introduces steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-5-4-6-15(22)11-14)12-18(26)25(24-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXACSBGOVQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzamido Intermediate: The reaction begins with the bromination of benzamide to form 3-bromobenzamide.
Coupling with Methylphenyl Group: The 3-bromobenzamide is then coupled with a 4-methylphenyl group through a nucleophilic substitution reaction.
Cyclization to Form Dihydropyridazine Ring: The intermediate product undergoes cyclization to form the dihydropyridazine ring.
Esterification: Finally, the compound is esterified with ethyl groups to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The dihydropyridazine ring can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound differs from structurally related pyridazine derivatives in substituent placement and electronic effects. Below is a comparative analysis:
Key Observations:
Substituent Effects at Position 4: The target’s 3-bromobenzamido group introduces significant steric hindrance and electron-withdrawing effects compared to smaller substituents like methyl (12b) or methoxy (). This may reduce solubility but improve binding specificity in biological targets .
Position 1 Substituents :
- The 4-methylphenyl group (target and ) provides moderate steric bulk and electron-donating effects, whereas 3-chlorophenyl (12b) or 4-hydroxyphenyl (12d) substituents alter electronic profiles and H-bonding capacity .
Physical Properties :
- Melting points correlate with substituent polarity. For example, 12d’s hydroxyl group raises its melting point to 220–223°C, while the target’s amide group may similarly elevate its melting point .
- Yields vary widely (40–95%) depending on substituent compatibility with synthetic conditions. The bromobenzamido group’s steric demands could lower the target’s yield relative to 12d (95%) .
Biological Implications: Cyano-containing derivatives (e.g., 12b–12g) are adenosine A1 receptor modulators, suggesting the target’s benzamido group may confer unique binding interactions .
Research Findings and Implications
Biological Activity
Ethyl 4-(3-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
The molecular formula for this compound is . The compound features:
- Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
- Bromobenzamido Group : Enhances lipophilicity and may influence biological interactions.
- Methylphenyl Group : Potentially increases binding affinity to biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 432.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to cellular receptors could modulate signal transduction pathways.
- Gene Expression Modulation : Influences the expression of genes related to inflammation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyridazine derivatives have shown antibacterial activity against strains such as E. coli and S. aureus at minimum inhibitory concentrations (MIC) around 256 µg/mL .
Anticancer Potential
Studies have suggested that pyridazine derivatives possess anticancer properties. This compound is under investigation for its potential to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. Results indicated that these compounds effectively inhibited bacterial growth, particularly against E. coli and S. aureus, with MIC values comparable to established antibiotics .
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
Study 3: Enzyme Inhibition Assays
Further research focused on the enzyme inhibition profile of the compound, revealing its potential as an inhibitor of certain kinases implicated in cancer progression. This suggests a dual role in both antimicrobial and anticancer activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
